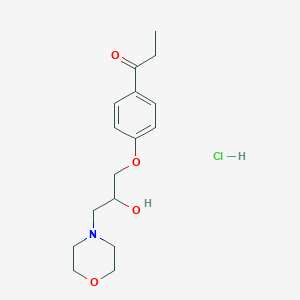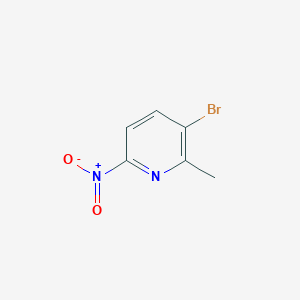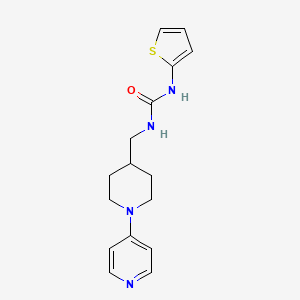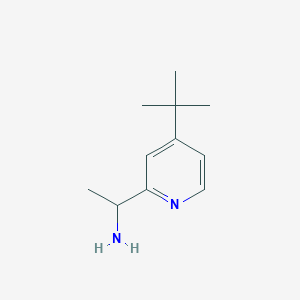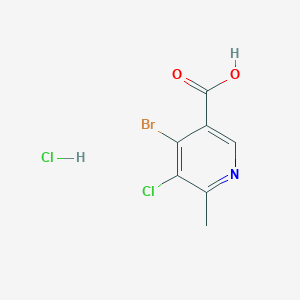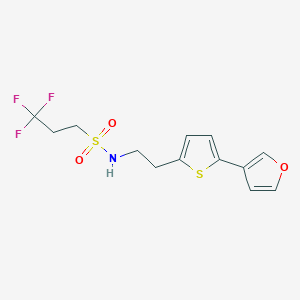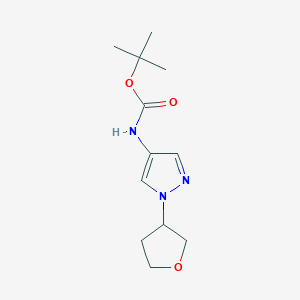
tert-butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with tert-butyl groups. For instance, the synthesis of 1,3,6,8-tetra-tert-butylcarbazole was achieved by reacting carbazole with tert-butyl chloride in the presence of aluminium chloride . Another example is the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, which was synthesized and separated into diastereomers using column chromatography . These methods provide insight into the potential synthetic routes that could be applied to the synthesis of tert-butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate.
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using X-ray crystallography. For example, the X-ray crystal structure of tert-butyl 1-(5,8-dioxo-5,6,7,8-tetrahydro[1,3]thiazolo[3,4-a]pyrazin-3-yl)-ethylcarbamate was established, providing detailed information about the arrangement of atoms and the stereochemistry of the molecule . This type of analysis is crucial for understanding the three-dimensional conformation of the tert-butyl carbamate compounds and their potential interactions with biological targets.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of tert-butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate. However, they do discuss the reactivity of similar compounds. For instance, the tert-butyl group in these compounds is known to influence the reactivity and stability of the molecule, as seen in the oxidation of a diketopiperazine during crystal cultivation . These insights can be extrapolated to predict the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives can be inferred from related compounds. For example, the presence of tert-butyl groups can create steric hindrance, which affects the physical properties such as solubility and melting point . The chemical properties, such as acidity or basicity, can also be influenced by the substitution pattern on the pyrazole ring, as seen in the hydrogen-bonded structures of related compounds .
Applications De Recherche Scientifique
Structural Analysis and Molecular Interactions
- Interplay of Strong and Weak Hydrogen Bonds : Carbamate derivatives, including compounds related to tert-butyl carbamate, have been synthesized and analyzed for their structural properties. These compounds exhibit a range of hydrogen bonds forming three-dimensional architectures, which are significant for understanding molecular interactions in crystal structures (Das et al., 2016).
Synthesis and Characterization
- Synthesis of Derivatives : Research includes the synthesis of various carbamate derivatives, demonstrating their versatility in organic synthesis. These studies provide insights into the chemical behavior and potential applications of these compounds (Liu et al., 2012).
Optical and Electronic Properties
- Properties of Carbazole Derivatives : Studies have focused on the optical properties and electrochemistry of carbazole derivatives, which are important for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) (Kaafarani et al., 2013).
Chemical Reactivity and Applications
Reactivity in Cycloaddition Reactions : The reactivity of ynamides and carbamates in 1,3-dipolar cycloaddition reactions has been investigated. These reactions are fundamental in organic chemistry and are used to construct various complex molecules (González et al., 2013).
C-H Amination in Organic Synthesis : There has been significant interest in the C-H amination of cyclic ethers with carbazole derivatives, a process catalyzed by copper. This reaction is valuable for constructing nitrogen-containing organic compounds (Yang et al., 2015).
Propriétés
IUPAC Name |
tert-butyl N-[1-(oxolan-3-yl)pyrazol-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)14-9-6-13-15(7-9)10-4-5-17-8-10/h6-7,10H,4-5,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYHJVZRKOCPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

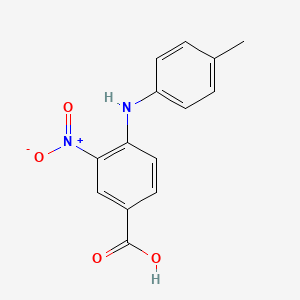
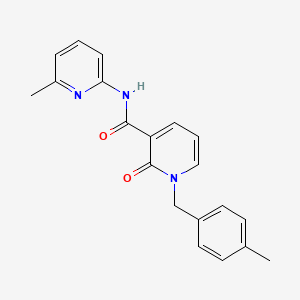
![2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B2551389.png)
![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2551392.png)
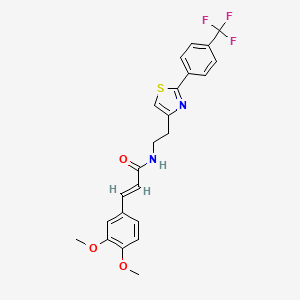
![[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2551394.png)
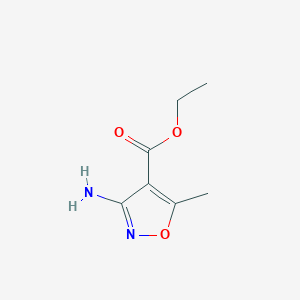
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2551396.png)
